Potassium 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate
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Overview
Description
Potassium 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate is a chemical compound that belongs to the class of isoxazole derivatives This compound is characterized by the presence of a potassium ion, a chloro-fluorophenyl group, and a methylisoxazole carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate typically involves the reaction of 2-chloro-6-fluorobenzene with 5-methylisoxazole-4-carboxylic acid in the presence of a base such as potassium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the high purity of the final product. The industrial production process is optimized for efficiency, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Potassium 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced isoxazole derivatives.
Substitution: Formation of substituted phenyl isoxazole derivatives.
Scientific Research Applications
Potassium 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Potassium 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Potassium 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate
- Potassium 3-(2-fluorophenyl)-5-methylisoxazole-4-carboxylate
- Potassium 3-(2-bromophenyl)-5-methylisoxazole-4-carboxylate
Uniqueness
Potassium 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate is unique due to the presence of both chloro and fluoro substituents on the phenyl ring This dual substitution pattern can impart distinct chemical and biological properties compared to similar compounds with only one halogen substituent
Properties
CAS No. |
83817-49-6 |
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Molecular Formula |
C11H6ClFKNO3 |
Molecular Weight |
293.72 g/mol |
IUPAC Name |
potassium;3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C11H7ClFNO3.K/c1-5-8(11(15)16)10(14-17-5)9-6(12)3-2-4-7(9)13;/h2-4H,1H3,(H,15,16);/q;+1/p-1 |
InChI Key |
WSVNCRYFLWGXLZ-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)[O-].[K+] |
Origin of Product |
United States |
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